1-(2-Methoxypropyl)piperazine
Description
1-(2-Methoxypropyl)piperazine is a piperazine derivative characterized by a methoxypropyl substituent at the nitrogen atom of the piperazine ring. Piperazine derivatives are renowned for their versatility due to the nitrogen-rich core, which enables hydrogen bonding, complexation, and interaction with biological targets .
For example, 1-(2-hydroxypropyl)piperazine derivatives, such as HEHPP (1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine), demonstrate high water solubility and applications in SO₂ absorption, suggesting that methoxypropyl analogs may share similar physicochemical advantages .
Properties
CAS No. |
118560-17-1 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(2-methoxypropyl)piperazine |
InChI |
InChI=1S/C8H18N2O/c1-8(11-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
FEDWUGYKPJNTNR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCNCC1)OC |
Canonical SMILES |
CC(CN1CCNCC1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine
- Structure : Aryl-substituted piperazine with a methoxy group at the ortho position of the phenyl ring.
- Activity : Acts as a 5-HT1B receptor agonist, showing variable effects on sympathetic nerve discharge (SND) in cardiovascular studies .
- Key Difference : The methoxyphenyl group enhances aromatic interactions with receptors, unlike the aliphatic 2-methoxypropyl chain, which may prioritize hydrophobic interactions.
1-(3-Chlorophenyl)piperazine (mCPP)
1-(3-Phenylpropyl)piperazine
HEHPP (1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine)
- Structure : Dual hydroxyalkyl substituents.
- Applications : Used as an organic amine absorbent for SO₂ due to high water solubility and low corrosion .
- Key Difference: Hydroxy groups enable strong hydrogen bonding, whereas the methoxy group in 1-(2-Methoxypropyl)piperazine offers steric hindrance without H-bond donor capacity.
Pharmacological and Functional Comparisons
Research Findings and Mechanistic Insights
- Neurotransmitter Modulation : 1-(2-Methoxyphenyl)piperazine increases or decreases SND depending on receptor subtype (5-HT1A vs. 5-HT2), highlighting substituent-dependent effects .
- Material Science : HEHPP’s low corrosion rate (1.626 mm/a on stainless steel) and high SO₂ absorption (0.452 mol/mol) demonstrate the utility of polar substituents in industrial applications .
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